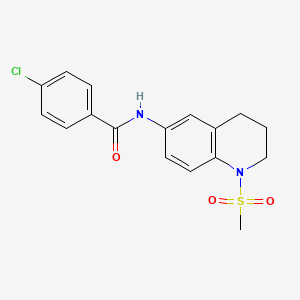

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Description

4-Chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a benzamide derivative characterized by a 3,4-dihydroquinoline scaffold substituted with a methylsulfonyl group at the 1-position and a 4-chlorobenzamide moiety at the 6-position. The methylsulfonyl group enhances solubility and may influence binding interactions in biological systems, while the 4-chloro substituent on the benzamide ring contributes to electronic effects and steric properties .

Properties

IUPAC Name |

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-2-3-13-11-15(8-9-16(13)20)19-17(21)12-4-6-14(18)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOFTGXUICJKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamide Derivatives

Key Analogs :

- The bromine atom’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine .

- 4-Chloro-N-(hydroxymethyl)benzamide: This simpler analog lacks the quinoline and methylsulfonyl groups, reducing structural complexity. It is primarily used as a synthetic intermediate for more elaborate benzamide derivatives .

Table 1: Structural and Electronic Comparisons

| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | Cl | 396.85 | Quinoline core, methylsulfonyl group, 4-Cl benzamide |

| 4-Bromo Analog | Br | 441.26 | Bromine enhances hydrophobicity; similar scaffold to target compound |

| 4-Chloro-N-(hydroxymethyl)benzamide | Cl, -CH2OH | 199.63 | Simplified structure; hydroxyl group increases polarity |

Benzamide Derivatives with Heterocyclic Modifications

Examples :

- 4-Chloro-N-(dibenzylcarbamothioyl)benzamide : Incorporates a thiourea linkage and dibenzyl groups, enabling coordination with transition metals (e.g., Pd(II), Pt(II)). These complexes exhibit antibacterial and antifungal activity, outperforming fluconazole and ampicillin in some cases .

- 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) : Features a fluorobenzyl-thiourea group, enhancing electronic properties for catalytic applications. Used in Suzuki coupling reactions for C-C bond formation .

Table 2: Functional Group Impact on Activity

Pharmacologically Active Benzamides

Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)-benzamide): A diuretic with a sulfonamide group and indole ring. Unlike the target compound, indapamide’s activity stems from its sulfonamide moiety, which inhibits renal carbonic anhydrase . Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide): A fungicide with a cyanoethoxy group, demonstrating the versatility of benzamide derivatives in agrochemical applications .

Key Differences :

- The target compound’s quinoline and methylsulfonyl groups distinguish it from indapamide’s indole-sulfonamide system and zarilamid’s cyanoethoxy chain.

- Electronic effects: The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to indapamide’s sulfonamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.